molecular formula C21H28Si B14197162 1,1-Bis(3-phenylpropyl)siletane CAS No. 879269-81-5

1,1-Bis(3-phenylpropyl)siletane

Cat. No.: B14197162
CAS No.: 879269-81-5
M. Wt: 308.5 g/mol
InChI Key: SHWZJMCWFKVTPE-UHFFFAOYSA-N
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Description

1,1-Bis(3-phenylpropyl)siletane: is an organosilicon compound characterized by the presence of a siletane ring substituted with two 3-phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(3-phenylpropyl)siletane can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at low temperatures (around -10°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(3-phenylpropyl)siletane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the siletane ring or the phenylpropyl groups.

    Substitution: The siletane ring can undergo substitution reactions with different nucleophiles or electrophiles, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized siletane compounds.

Scientific Research Applications

1,1-Bis(3-phenylpropyl)siletane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Materials Science: The compound is explored for its potential in the development of advanced materials, such as coatings and polymers, due to its unique structural properties.

    Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(3-phenylpropyl)siletane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules or materials, resulting in desired effects such as enhanced stability, reactivity, or biological activity .

Comparison with Similar Compounds

  • 1,1-Bis(3-phenylpropyl)silane
  • 1,1-Bis(3-phenylpropyl)disilane
  • 1,1-Bis(3-phenylpropyl)trisilane

Comparison: 1,1-Bis(3-phenylpropyl)siletane is unique due to the presence of the siletane ring, which imparts distinct structural and chemical properties compared to its analogs. The siletane ring provides enhanced stability and reactivity, making it a valuable compound for various applications. In contrast, similar compounds with silane, disilane, or trisilane structures may exhibit different reactivity and stability profiles, influencing their suitability for specific applications .

Properties

CAS No.

879269-81-5

Molecular Formula

C21H28Si

Molecular Weight

308.5 g/mol

IUPAC Name

1,1-bis(3-phenylpropyl)siletane

InChI

InChI=1S/C21H28Si/c1-3-10-20(11-4-1)14-7-16-22(18-9-19-22)17-8-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2

InChI Key

SHWZJMCWFKVTPE-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](C1)(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3

Origin of Product

United States

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